

Advanced Safety Data Sheet (SDS) Analysis: 2-Isopropoxy-3-methylphenol

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Compound of Interest

Compound Name: 2-Isopropoxy-3-methylphenol

Cat. No.: B14839765

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Executive Summary & Structural Causality

In drug development and synthetic chemistry, a Safety Data Sheet (SDS) is often treated as a mere regulatory formality. However, as an application scientist, I utilize the SDS as a predictive blueprint for molecular behavior. **2-Isopropoxy-3-methylphenol** (CAS: 287117-33-3) is a highly specialized substituted phenol. Its molecular architecture—featuring an electron-donating methyl group and a bulky isopropoxy moiety—creates a unique steric and electronic environment.

The electron-donating nature of these substituents increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack and oxidative metabolism. Conversely, the bulky isopropoxy group at the ortho-position provides localized steric hindrance, which fundamentally alters its degradation kinetics, receptor binding affinity, and toxicological profile compared to unhindered phenols. Understanding this structural causality is critical for designing safe handling protocols and robust analytical assays.

Physicochemical Profiling

The physical hazards and environmental behavior of **2-Isopropoxy-3-methylphenol** are directly dictated by its physicochemical properties. The isopropoxy group significantly increases

the lipophilicity (LogP) of the molecule, enhancing its ability to permeate biological membranes, which directly influences its systemic toxicity profile.

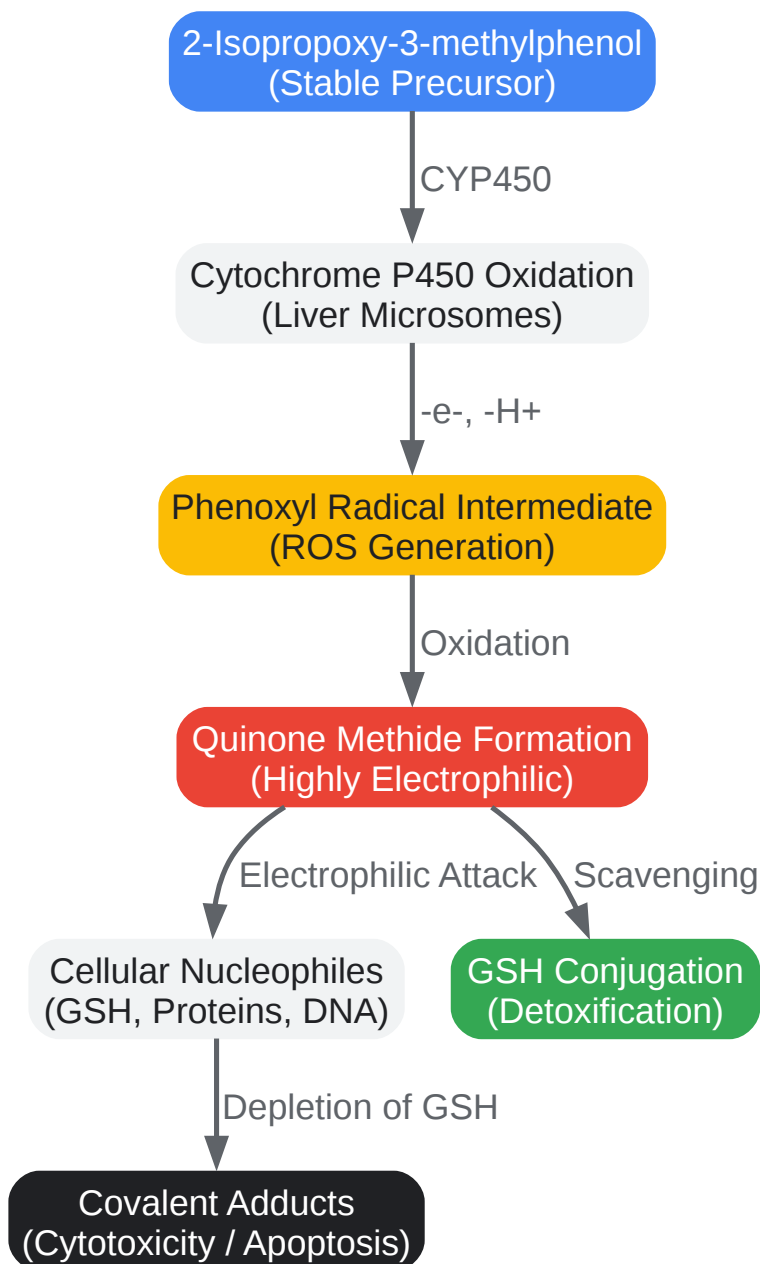
Property	Value / Description	Structural Causality
Molecular Formula	C10H14O2	Represents a highly substituted aromatic system.
Molecular Weight	166.22 g/mol	Small molecule; highly permeable through dermal barriers.
Physical State	Low-melting solid / Viscous liquid	Disruption of crystal lattice packing due to the bulky isopropoxy group.
Solubility	Soluble in MeOH, ACN, DMSO; Insoluble in H ₂ O	High lipophilicity driven by the alkyl and alkoxy substituents.
Predicted LogP	~2.8 - 3.2	The hydrophobic isopropoxy tail drives partitioning into lipid bilayers.
pKa (Phenolic OH)	~9.8 - 10.2	The electron-donating methyl group slightly destabilizes the phenoxide anion, raising the pKa.

Toxicological Mechanisms (SDS Section 11)

Standard SDS documentation for substituted phenols typically lists generic hazards such as "H315: Causes skin irritation" and "H319: Causes serious eye irritation." However, the true mechanistic danger lies in their oxidative metabolism[1].

When **2-Isopropoxy-3-methylphenol** enters a hepatic environment, it is subjected to Cytochrome P450 (CYP450) enzymes. The electron-rich aromatic ring facilitates the removal of a single electron and a proton, generating a phenoxyl radical. According to foundational toxicological studies on , these radicals can undergo further oxidation to form quinone methides[2].

Quinone methides are highly electrophilic and lack the steric protection needed to prevent nucleophilic attack. They aggressively form covalent adducts with cellular nucleophiles, particularly glutathione (GSH), proteins, and DNA. This rapid depletion of intracellular antioxidants induces severe oxidative stress and subsequent cellular apoptosis[3]. While the isopropoxy group provides some steric shielding[4], it does not completely abrogate the risk of reactive oxygen species (ROS) generation[5].



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Figure 1: Predictive metabolic activation pathway of **2-Isopropoxy-3-methylphenol** via CYP450.

Self-Validating Experimental Protocol: Stability-Indicating HPLC Assay

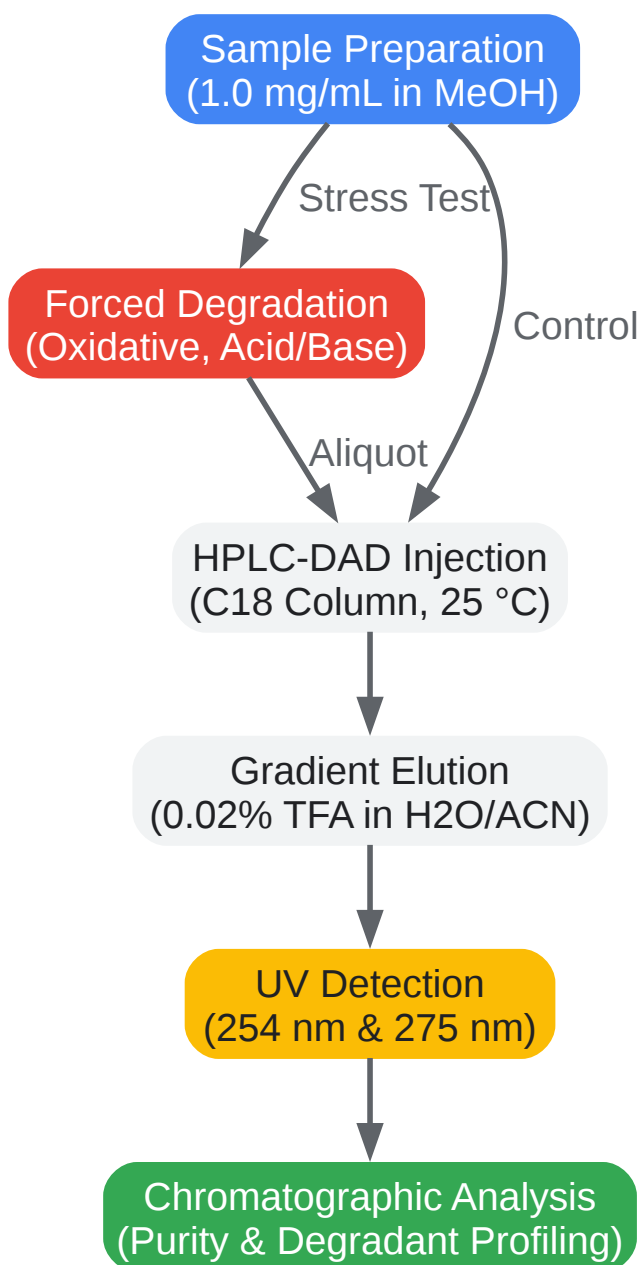
To ensure the integrity of **2-Isopropoxy-3-methylphenol** during synthetic workflows or drug formulation, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required[6].

Causality in Method Design: Because phenols are weak acids (pKa ~10), utilizing a neutral mobile phase results in partial ionization, leading to severe peak broadening and tailing on a reversed-phase column. By acidifying the mobile phase with 0.02% Trifluoroacetic acid (TFA), we suppress this ionization. The analyte remains fully protonated, ensuring sharp, symmetrical peaks and highly reproducible retention times[7]. Furthermore, the protocol incorporates a forced degradation step as a self-validating mechanism to prove the method can successfully resolve the parent compound from its oxidized degradants.

Step-by-Step Methodology

- Sample Preparation: Dissolve 1.0 mg of **2-Isopropoxy-3-methylphenol** in 1 mL of HPLC-grade Methanol to create a primary stock solution. Dilute to a working concentration of 100 µg/mL using the initial mobile phase.
- Forced Degradation (Self-Validation): Aliquot the working solution into three separate vials.
 - Vial 1 (Acid Stress): Add 100 µL of 0.1 M HCl.
 - Vial 2 (Oxidative Stress): Add 100 µL of 3% H₂O₂.
 - Vial 3 (Control): Add 100 µL of Ultrapure water. Incubate all vials at 60°C for 2 hours. This step validates that the chromatographic method is "stability-indicating" by proving it can separate the active ingredient from reactive dicarbonyls or quinones[8].
- Chromatographic Setup: Utilize a C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size) maintained at a constant 25 °C to prevent selectivity shifts.

- Mobile Phase Gradient:
 - Solvent A: Ultrapure water + 0.02% TFA.
 - Solvent B: Acetonitrile + 0.02% TFA.
 - Gradient Program: 0–5 min (25% B), 5–20 min (linear ramp from 25% to 80% B). Flow rate: 1.0 mL/min.
- Detection: Monitor via a Diode Array Detector (DAD) at 254 nm and 275 nm. The isobestic points of phenolic derivatives frequently fall within this UV range, allowing for accurate simultaneous quantification[7].



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Figure 2: Self-validating stability-indicating HPLC-DAD workflow for phenolic compounds.

Handling, Safety, and Environmental Impact (SDS Sections 7, 8, 12)

Based on the physicochemical and toxicological profile established above, standard laboratory handling must be elevated:

- Personal Protective Equipment (PPE): Due to the high LogP (~3.0), this compound can easily permeate the lipid bilayers of human skin, leading to systemic toxicity. Nitrile gloves (minimum 0.11 mm thickness), a fully buttoned lab coat, and chemical safety goggles are mandatory.
- Environmental Toxicity: Phenolic compounds are highly toxic to aquatic life. Furthermore, research indicates that in surface waters can undergo unexpected transformations into highly toxic dicarbonyls[8]. Consequently, aqueous waste containing **2-Isopropoxy-3-methylphenol** must never be discharged into the standard drain system; it must be collected in designated halogen-free organic waste containers for high-temperature incineration.

References

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